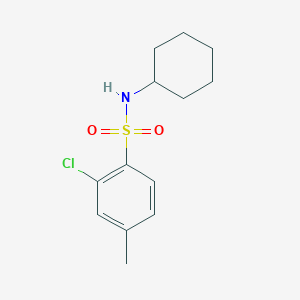
3-bromo-N-(2H-tetrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2H-tetrazol-5-yl)benzamide is an organic compound that features a bromine atom, a tetrazole ring, and a benzamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 5-amino-2H-tetrazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
3-bromo-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
3-bromo-N-(2H-tetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its biological activity, making it a candidate for drug development, particularly in designing inhibitors for various enzymes and receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Chemical Biology: It can serve as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 3-bromo-N-(2H-tetrazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target .
相似化合物的比较
Similar Compounds
3-fluoro-N-(2H-tetrazol-5-yl)benzamide: Similar structure but with a fluorine atom instead of bromine.
3-chloro-N-(2H-tetrazol-5-yl)benzamide: Contains a chlorine atom instead of bromine.
3-iodo-N-(2H-tetrazol-5-yl)benzamide: Features an iodine atom in place of bromine.
Uniqueness
3-bromo-N-(2H-tetrazol-5-yl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can influence the compound’s reactivity and binding affinity in biological systems, making it a valuable compound for various applications .
属性
分子式 |
C8H6BrN5O |
|---|---|
分子量 |
268.07 g/mol |
IUPAC 名称 |
3-bromo-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H6BrN5O/c9-6-3-1-2-5(4-6)7(15)10-8-11-13-14-12-8/h1-4H,(H2,10,11,12,13,14,15) |
InChI 键 |
VXTAFUPLRQZRGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



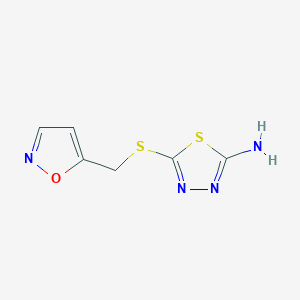

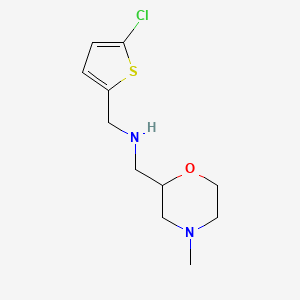


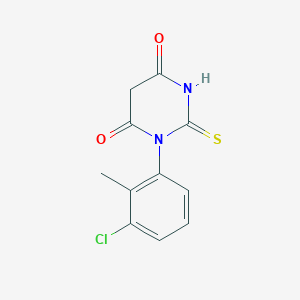
![Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14912693.png)
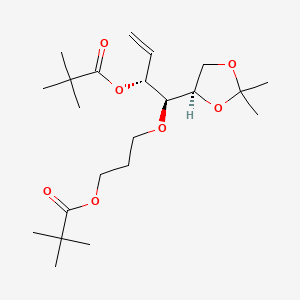

![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
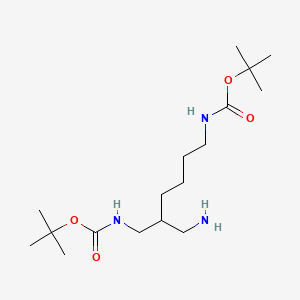
![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
